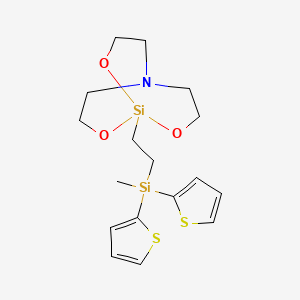
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- is a complex organosilicon compound. This compound belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2), where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br . This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the stability of the intermediate and final products .
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Scientific Research Applications
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- can be compared with other similar compounds, such as:
1-Ethylsilatrane: This compound has a similar tricyclic structure but with an ethyl group instead of the methyldi-2-thienylsilyl group.
1-Phenylsilatrane: This compound features a phenyl group and exhibits different chemical and biological properties compared to the methyldi-2-thienylsilyl derivative.
1-Ethenylsilatrane: This compound contains an ethenyl group and is used in different industrial applications.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(2-(methyldi-2-thienylsilyl)ethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
76666-19-8 |
|---|---|
Molecular Formula |
C17H25NO3S2Si2 |
Molecular Weight |
411.7 g/mol |
IUPAC Name |
methyl-dithiophen-2-yl-[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)ethyl]silane |
InChI |
InChI=1S/C17H25NO3S2Si2/c1-24(16-4-2-12-22-16,17-5-3-13-23-17)14-15-25-19-9-6-18(7-10-20-25)8-11-21-25/h2-5,12-13H,6-11,14-15H2,1H3 |
InChI Key |
SVQDGULQGBYUMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CC[Si]12OCCN(CCO1)CCO2)(C3=CC=CS3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)



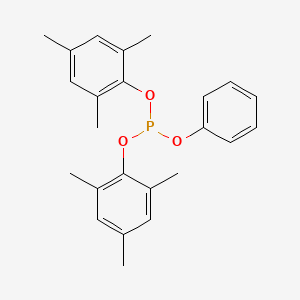
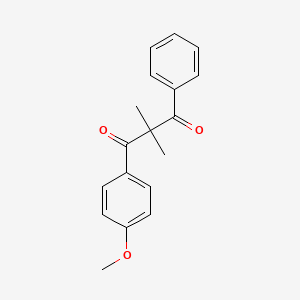

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)

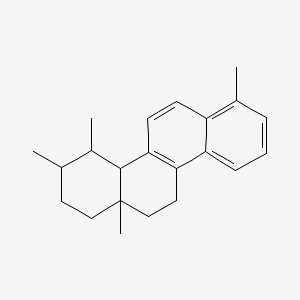
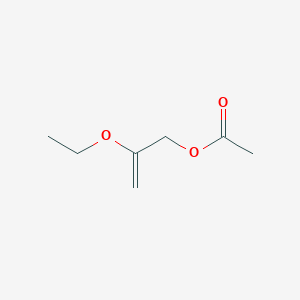
![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt](/img/structure/B14455491.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)
